molecular formula C10H14FN B12998725 1-(3-Fluoro-5-methylphenyl)propan-1-amine

1-(3-Fluoro-5-methylphenyl)propan-1-amine

Cat. No.: B12998725
M. Wt: 167.22 g/mol
InChI Key: HLYBAKFXNKUFSL-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FN. It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methylphenyl)propan-1-amine typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)propan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluoro-5-methylphenyl)propan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14FN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h4-6,10H,3,12H2,1-2H3

InChI Key

HLYBAKFXNKUFSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)F)N

Origin of Product

United States

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